

An In-depth Guide to the Chemical Structure and Stereochemistry of Napsamycin B

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Compound of Interest

Compound Name: Napsamycin B

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Introduction

Napsamycin B is a member of the uridylylpeptide class of antibiotics, which also includes the mureidomycins and pacidamycins. These natural products are potent inhibitors of bacterial translocase I (MraY), an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This mode of action makes them attractive candidates for the development of new antibacterial agents, particularly against Gram-negative pathogens like *Pseudomonas aeruginosa*. [3] While the general structural scaffold of the napsamycin family is known, detailed structural information for each individual member, including **Napsamycin B**, is not always readily available in the public domain. This guide provides a comprehensive overview of the deduced chemical structure and stereochemistry of **Napsamycin B**, based on available data for its close analogs.

Chemical Structure of Napsamycin B

The definitive, experimentally determined structure of **Napsamycin B** has not been published in detail. However, based on its molecular formula and the well-characterized structures of its congeners, Napsamycin C and D, as well as the closely related mureidomycins, a highly probable structure can be proposed.[3][4]

Napsamycins are complex molecules consisting of a modified uridine nucleoside linked to a peptide backbone.[1] The core components include:

- A 5'-amino-3'-deoxyuridine moiety.
- An unusual non-proteinogenic amino acid, N-methyl-2,3-diaminobutyric acid (N-methyl-DABA), which forms an enamide linkage with the uridine sugar.[5][6]
- A peptide chain that typically includes methionine and non-proteinogenic aromatic amino acids.[7]
- A key distinction between napsamycins and mureidomycins is the nature of the N-terminal amino acid. In mureidomycins, it is typically m-tyrosine, whereas in napsamycins, it is a bicyclic derivative, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Htia).[3]

By comparing the molecular formulas of the known napsamycins, we can deduce the specific features of **Napsamycin B**.

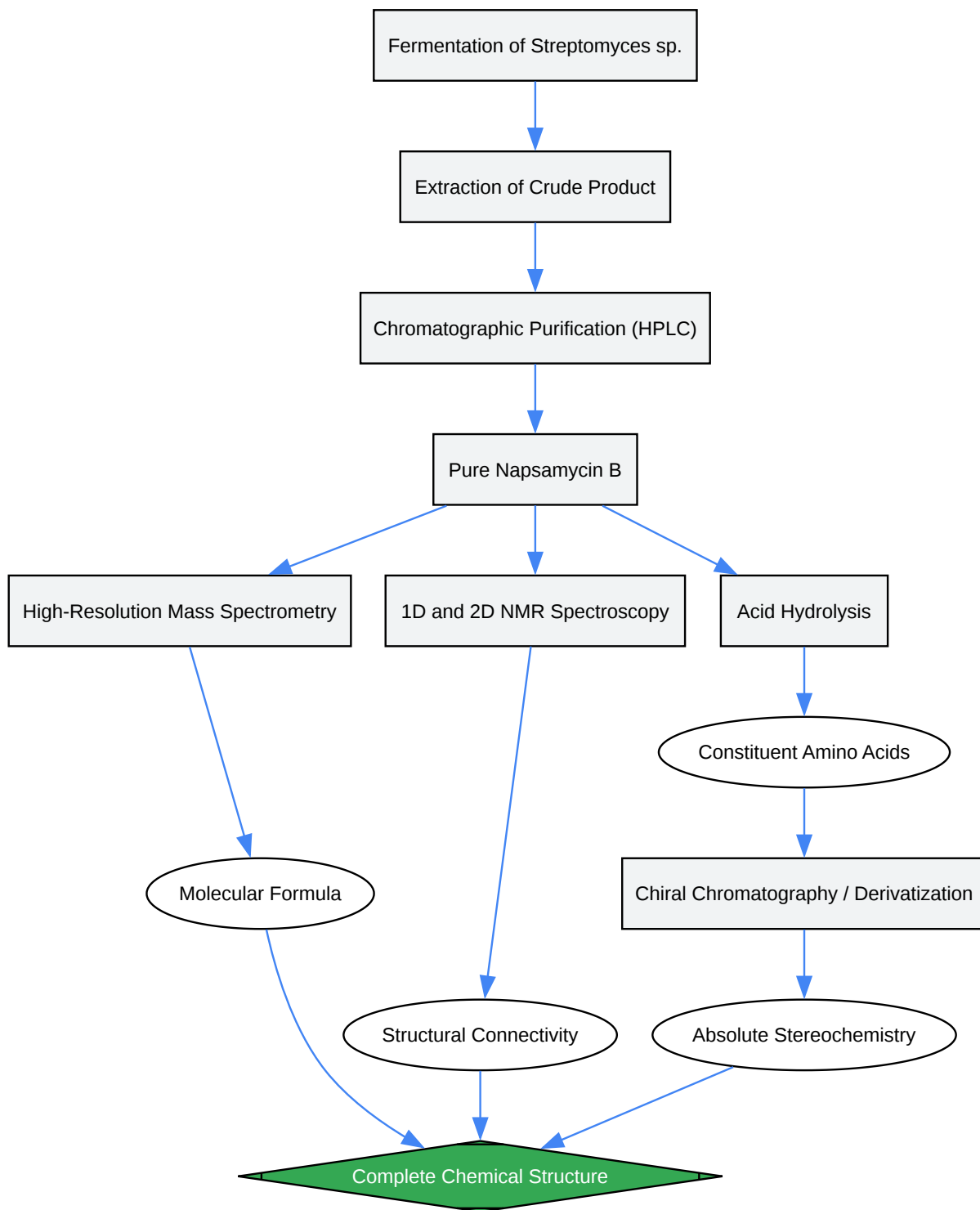
Compound	Molecular Formula
Napsamycin A	C39H48N8O12S1
Napsamycin B	C40H50N8O12S1
Napsamycin C	C39H50N8O12S1
Napsamycin D	C40H52N8O12S1

From this data, it can be inferred that **Napsamycin B** and D are closely related, with **Napsamycin B** having two fewer hydrogen atoms. This difference is most likely due to the presence of an unsaturated uracil ring in **Napsamycin B**, in contrast to a dihydrouracil (saturated) ring in Napsamycin D, a common variation in this class of antibiotics.[7]

Based on this evidence, the proposed chemical structure of **Napsamycin B** is presented below.

NapsB

A more detailed 2D structure would be placed here, with wedges and dashes to indicate stereochemistry at each chiral center.



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